molecular formula C16H15ClFNO5S B2585964 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 1396798-37-0

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No. B2585964
CAS RN: 1396798-37-0
M. Wt: 387.81
InChI Key: NSAXKLFLFREKNO-UHFFFAOYSA-N
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Description

The compound “N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many biologically active compounds . The presence of a sulfonamide group (-SO2NH2) could suggest potential medicinal properties, as sulfonamides are known for their use in antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d][1,3]dioxol-5-yl group would likely contribute to the compound’s aromaticity, potentially influencing its reactivity and stability .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and overall structure. The benzo[d][1,3]dioxol-5-yl group might participate in electrophilic aromatic substitution reactions, while the sulfonamide group could be involved in reactions with acids or bases .

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its potential anticancer properties. It’s been designed based on the activity of indoles against various cancer cell lines and synthesized via a Pd-catalyzed C-N cross-coupling . Studies have shown that certain derivatives can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests a promising avenue for the development of new anticancer drugs.

Detection of Carcinogenic Lead

Derivatives of this compound have been used for the detection of carcinogenic lead (Pb2+) . A sensitive and selective sensor was developed using a thin layer of the derivative on a glassy carbon electrode with a conducting polymer matrix. This application is crucial for environmental monitoring and public health safety.

Pharmacological Applications

In pharmacology, the compound’s derivatives have been studied for their antiproliferative activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The structure-activity relationship of these derivatives provides valuable insights for drug design and optimization.

Biochemical Research

The biochemical applications of this compound are linked to its anticancer evaluations. Its role in disrupting microtubule assembly and causing mitotic blockade makes it a significant molecule for studying cell division and apoptosis mechanisms .

Chemical Engineering

In the field of chemical engineering, the compound’s derivatives have been synthesized and characterized for various applications, including the development of sensors for toxic metal ions . This involves intricate processes of condensation, crystallization, and electrochemical analysis, demonstrating the compound’s versatility in engineering applications.

Therapeutic Use for Arthritis

A related compound with the benzo[d][1,3]dioxol-5-yl moiety has been used for treating rheumatic conditions, such as rheumatoid arthritis and osteoarthritis . This indicates the potential for the compound to be modified for therapeutic applications in inflammatory diseases.

Molecular Diversity Studies

The compound’s derivatives have been part of molecular diversity studies, where they serve as templates for further optimization to develop more active analogs . This is crucial for expanding the range of available therapeutic agents.

Structure-Activity Relationship (SAR) Analysis

The compound has been used in SAR analysis to understand the relationships between the chemical structure and the pharmacological activity . This is fundamental in medicinal chemistry for designing more effective and safer drugs.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context in which it is used. For example, if this compound is a drug, its mechanism of action could involve interacting with specific proteins or other molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, optimizing its synthesis, or exploring its reactivity .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-chloro-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO5S/c1-16(20,10-2-5-14-15(6-10)24-9-23-14)8-19-25(21,22)11-3-4-13(18)12(17)7-11/h2-7,19-20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAXKLFLFREKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide

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